Cas no 1199815-10-5 (2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate)

2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate 化学的及び物理的性質
名前と識別子
-
- Propanoic acid, 3-(4-methoxyphenoxy)-, 2,5-dioxo-1-pyrrolidinyl ester
- 2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate
-
- インチ: 1S/C14H15NO6/c1-19-10-2-4-11(5-3-10)20-9-8-14(18)21-15-12(16)6-7-13(15)17/h2-5H,6-9H2,1H3
- InChIKey: ADRNAHWGHHISSM-UHFFFAOYSA-N
- SMILES: C(ON1C(=O)CCC1=O)(=O)CCOC1=CC=C(OC)C=C1
2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1382418-1g |
2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate |
1199815-10-5 | 98% | 1g |
¥3369.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1382418-250mg |
2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate |
1199815-10-5 | 98% | 250mg |
¥1209.00 | 2024-08-09 |
2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate 関連文献
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoateに関する追加情報
Introduction to 2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate (CAS No. 1199815-10-5)
2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate, identified by its Chemical Abstracts Service number CAS No. 1199815-10-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a dioxopyrrolidine core, which has garnered considerable attention due to its versatile structural framework and potential biological activities. The presence of a 3-(4-methoxyphenoxy)propanoate moiety further enhances its molecular complexity, making it a valuable scaffold for the development of novel therapeutic agents.
The dioxopyrrolidine scaffold is a heterocyclic structure that combines the rigidity of a five-membered ring with the polarity provided by oxygen atoms. This unique combination imparts favorable physicochemical properties, such as solubility and metabolic stability, which are critical for drug-like characteristics. In recent years, dioxopyrrolidine derivatives have been explored as intermediates in the synthesis of various pharmacologically active compounds, including kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
One of the most compelling aspects of 2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate is its potential as a building block for medicinal chemistry. The 4-methoxyphenyl group attached to the propanoate moiety introduces a hydrophobic region that can interact with specific targets in biological systems. This feature makes the compound an attractive candidate for designing molecules with enhanced binding affinity and selectivity. Additionally, the methoxy group provides a site for further functionalization, allowing chemists to tailor the properties of the compound to meet specific therapeutic requirements.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies indicate that the dioxopyrrolidine core can effectively engage with ATP-binding pockets in kinases, suggesting its utility in developing small-molecule inhibitors. Furthermore, the 3-(4-methoxyphenoxy)propanoate side chain may interact with hydrophobic pockets or aromatic residues, contributing to the overall binding affinity. These insights have guided synthetic efforts toward optimizing the compound's pharmacokinetic profile and target engagement.
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the dioxopyrrolidine ring system, followed by nucleophilic substitution or esterification to introduce the 4-methoxyphenoxy)propanoate group. These synthetic routes leverage advanced catalytic systems and protecting group strategies to ensure high yields and purity.
In vitro studies have begun to unravel the biological potential of this compound. Preliminary assays suggest that derivatives of 2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. The methoxyphenyl moiety appears to play a crucial role in modulating enzyme activity by influencing substrate binding kinetics. These findings are particularly exciting given the growing recognition of inflammation as a key factor in various chronic diseases.
The development of novel drug candidates relies heavily on robust analytical techniques for characterization and quality control. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm the identity and purity of 2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate. These methods provide detailed structural information and ensure that the compound meets stringent pharmaceutical standards before proceeding to preclinical testing.
As research progresses, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the discovery pipeline for this class of compounds. The integration of high-throughput screening technologies with structure-based drug design will allow for rapid identification of lead compounds derived from 2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate. Such interdisciplinary approaches hold promise for delivering innovative therapies targeting unmet medical needs.
The future prospects for 2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate are bright, driven by its unique structural features and potential therapeutic applications. Continued exploration of its biological activities will likely uncover new avenues for drug development, particularly in areas such as oncology and immunology where kinase inhibition plays a pivotal role. As synthetic methodologies evolve and computational tools become more sophisticated, the accessibility of this compound will increase, fostering further innovation in medicinal chemistry.
1199815-10-5 (2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate) Related Products
- 2229147-68-4(2-bromo-1-2-(methoxymethyl)-1,3-thiazol-4-ylethan-1-ol)
- 2092613-57-3(3-Bromo-5-fluoro-2-iodobenzoic acid)
- 2004051-07-2(ethyl 2-amino-3,4-dimethylhexanoate)
- 1528990-18-2(2-(1H-1,2,3-triazol-4-yl)butanoic acid)
- 2167051-28-5(5H-Pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid, 6-amino-6,7-dihydro-, ethyl ester)
- 936901-75-6(cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol)
- 1393545-26-0(4-(2-Aminoethyl)-6-bromopyridine-2-carbonitrile)
- 1266930-11-3(1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 4252-82-8(L-Proline, 4-hydroxy-1-methyl-, trans-)
- 53117-14-9(Ethyl (2-methylphenyl)amino(oxo)acetate)




